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molecular formula C13H18N4 B8584205 1-(2-Pyrrolidin-1-YL-ethyl)-1H-indazol-5-ylamine CAS No. 690265-60-2

1-(2-Pyrrolidin-1-YL-ethyl)-1H-indazol-5-ylamine

Cat. No. B8584205
M. Wt: 230.31 g/mol
InChI Key: SXVGYLUSQYUCDR-UHFFFAOYSA-N
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Patent
US07452911B2

Procedure details

0.50 g Raney nickel are added to a solution of 3.50 g (13.4 mmol) 5-nitro-1-(2-pyrrolidin-1-yl-ethyl)-1H-indazole in 50 mL EtOAc and the reaction mixture is stirred for 20 h at RT at 1.4 bar H2. After filtration the solvent is eliminated i.vac. The product is further reacted without any more purification.
Name
5-nitro-1-(2-pyrrolidin-1-yl-ethyl)-1H-indazole
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
catalyst
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]2[C:10](=[CH:11][CH:12]=1)[N:9]([CH2:13][CH2:14][N:15]1[CH2:19][CH2:18][CH2:17][CH2:16]1)[N:8]=[CH:7]2)([O-])=O>[Ni].CCOC(C)=O>[N:15]1([CH2:14][CH2:13][N:9]2[C:10]3[C:6](=[CH:5][C:4]([NH2:1])=[CH:12][CH:11]=3)[CH:7]=[N:8]2)[CH2:19][CH2:18][CH2:17][CH2:16]1

Inputs

Step One
Name
5-nitro-1-(2-pyrrolidin-1-yl-ethyl)-1H-indazole
Quantity
3.5 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C2C=NN(C2=CC1)CCN1CCCC1
Name
Quantity
0.5 g
Type
catalyst
Smiles
[Ni]
Name
Quantity
50 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture is stirred for 20 h at RT at 1.4 bar H2
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After filtration the solvent
CUSTOM
Type
CUSTOM
Details
The product is further reacted without any more purification

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
Smiles
N1(CCCC1)CCN1N=CC2=CC(=CC=C12)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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